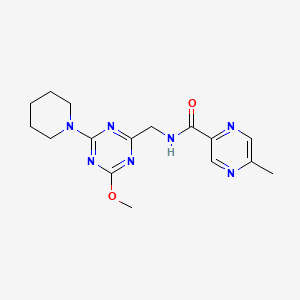

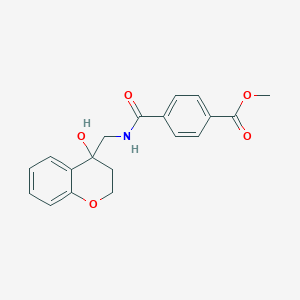

![molecular formula C24H20FN7O4 B2688310 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1020488-44-1](/img/structure/B2688310.png)

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about, “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide”, is also known as GNF6702 . It is a broad-spectrum antiprotozoal drug invented by researchers at the Genomics Institute of the Novartis Research Foundation in 2013 . It has activity against leishmaniasis, Chagas disease, and sleeping sickness . These three diseases are caused by related kinetoplastid parasites, which share similar biology .

Molecular Structure Analysis

The molecular formula of GNF6702 is C22H16FN7O3 . Its molar mass is 445.414 g·mol −1 . The IUPAC name is N - [4-fluoro-3- (6-pyridin-2-yl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide .Scientific Research Applications

Radiosynthesis and Imaging Applications

The synthesis of derivatives within this compound's family, specifically targeting the translocator protein (18 kDa), has been a subject of interest. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to the specified chemical structure, have shown promise as selective ligands. These compounds have been utilized in the development of radiolabeled ligands for positron emission tomography (PET) imaging, aiding in the visualization of neuroinflammatory processes and potentially cancer imaging. The process involves complex synthetic steps leading to compounds with significant chemically and radiochemically pure profiles, suitable for in vivo imaging applications (Dollé et al., 2008).

Anticancer Activity

Compounds within this family have been explored for their anticancer potential. Derivatives have been synthesized and tested against a range of cancer cell lines, demonstrating appreciable growth inhibition activities. This area of research holds promise for developing new anticancer agents by modifying the core chemical structure to enhance activity against specific cancer types, suggesting a potential pathway for developing targeted therapies (Al-Sanea et al., 2020).

Neuroinflammation and TSPO Ligands

Further studies have synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, with certain compounds radiolabeled for PET imaging in neuroinflammation models. Such research highlights the potential of these compounds as in vivo radiotracers for diagnosing and studying neuroinflammatory conditions (Damont et al., 2015).

Antioxidant and Anti-inflammatory Activity

The synthesis of N-substituted derivatives has also shown significant anti-inflammatory activity. Specific compounds have demonstrated marked effects in assays for anti-inflammatory action, highlighting the potential of this chemical family in developing new anti-inflammatory drugs. Such studies contribute to our understanding of the structure-activity relationships necessary for enhancing therapeutic efficacy (Sunder & Maleraju, 2013).

Synthesis and Evaluation for Peripheral Benzodiazepine Receptors

The exploration of fluorinated derivatives for affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) has been conducted. These studies aim at developing imaging agents for PBR expression in neurodegenerative disorders, with compounds showing high in vitro affinity and selectivity. This research could facilitate the diagnosis and monitoring of neurodegenerative diseases through non-invasive imaging techniques (Fookes et al., 2008).

Mechanism of Action

properties

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN7O4/c1-14-11-20(27-21(33)13-36-19-6-4-3-5-18(19)35-2)32(30-14)24-28-22-17(23(34)29-24)12-26-31(22)16-9-7-15(25)8-10-16/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXNFAJGPOJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)

![1-(4-fluorophenyl)-4-[(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2688240.png)

![2-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2688244.png)

![2-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2688246.png)

![1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane](/img/structure/B2688248.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/no-structure.png)